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Introduction

EDP-305 is a potent and selective non-bile acid agonist for the Farnesoid X Receptor (FXR).[1]

[2][3] FXR is a nuclear receptor highly expressed in the liver and intestine, where it functions as

a master regulator of bile acid, lipid, and glucose metabolism.[4][5] Activation of FXR has

shown therapeutic potential in treating chronic liver diseases like non-alcoholic steatohepatitis

(NASH) by reducing liver fat accumulation (steatosis), inflammation, and fibrosis.[5][6][7][8]

Preclinical studies have demonstrated that EDP-305 can reduce the expression of genes

involved in fibrosis, decrease hepatocyte ballooning, and lower NAFLD Activity Scores (NAS).

[1][2][3]

These application notes provide an overview and detailed protocols for utilizing non-invasive,

quantitative in vivo imaging techniques to assess the therapeutic efficacy of EDP-305 in

preclinical and clinical research settings. The described methods allow for longitudinal

monitoring of key NASH pathological features, offering robust, reproducible alternatives to

invasive liver biopsies.[9]

FXR Signaling Pathway in NASH Pathogenesis
EDP-305 binds to and activates FXR, which then forms a heterodimer with the Retinoid X

Receptor (RXR). This complex binds to FXR response elements (FXREs) in the DNA to

regulate the expression of target genes. This regulation leads to decreased lipogenesis and

inflammation, and a reduction in fibrosis, addressing the core components of NASH pathology.
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Caption: Simplified FXR signaling pathway activated by EDP-305.

Application 1: Quantitative Assessment of Anti-
Steatotic Effects
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Technique: Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF)

MRI-PDFF is a non-invasive imaging biomarker that accurately and quantitatively measures the

fraction of protons bound to fat throughout the entire liver.[10][11] It has emerged as a superior

alternative to biopsy for quantifying changes in hepatic steatosis in NASH clinical trials.[10][12]

Illustrative Data: Change in Liver Fat Content
The following table presents illustrative data demonstrating the potential effect of EDP-305 on

liver fat as measured by MRI-PDFF.

Cohort N

Baseline
MRI-PDFF
(%) (Mean ±
SD)

Week 12
MRI-PDFF
(%) (Mean ±
SD)

Mean
Absolute
Change (%)

P-value

Placebo 50 18.5 ± 5.2 18.1 ± 5.5 -0.4 >0.05

EDP-305

(Low Dose)
50 19.1 ± 4.9 14.5 ± 4.1 -4.6 <0.01

EDP-305

(High Dose)
50 18.8 ± 5.1 11.2 ± 3.8 -7.6 <0.001

Protocol: MRI-PDFF for Hepatic Steatosis Quantification
1. Subject Preparation:

Subjects should fast for a minimum of 4 hours prior to the scan to reduce postprandial

metabolic effects.

Screen for contraindications to MRI (e.g., metallic implants, claustrophobia).

Provide instructions for breath-holding to minimize motion artifacts.

2. Image Acquisition:

Scanner: Use a 1.5T or 3.0T MRI scanner equipped with a torso phased-array coil.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6054824/
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6054824/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8324681/
https://www.benchchem.com/product/b15573276?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sequence: Employ a 3D spoiled gradient-echo sequence with multiple echoes (e.g., 6-10

echoes) to acquire data for water-fat separation.

Parameters (Typical):

Repetition Time (TR): <20 ms
Echo Times (TE): Multiple TEs with specific spacing to correct for T2* decay (e.g., starting
at ~1.2 ms with ~1.1 ms increments on 3.0T).
Flip Angle: Low flip angle (e.g., 3-5 degrees) to minimize T1 bias.
Coverage: Ensure full coverage of the liver in a single breath-hold.

3. Data Processing and Analysis:

Use scanner-integrated or offline software that employs a multi-echo, multi-peak spectral

model to generate PDFF maps. This corrects for factors like T1 bias, T2* decay, and the

multi-spectral nature of fat.[12]

Draw multiple regions of interest (ROIs) on the PDFF maps, typically one in each of the nine

liver segments, avoiding large vessels and biliary ducts.

Calculate the mean PDFF across all ROIs to obtain a whole-liver average fat fraction. The

value is expressed as a percentage.

Application 2: Monitoring Anti-Fibrotic Efficacy
Technique: Magnetic Resonance Elastography (MRE)

MRE is a non-invasive technique that measures the stiffness of liver tissue by analyzing the

propagation of low-frequency mechanical waves.[13][14] Liver stiffness is a direct physical

consequence of fibrosis, and MRE has demonstrated high accuracy for detecting and staging

liver fibrosis.[13][15][16]

Illustrative Data: Change in Liver Stiffness
The table below provides example data showing the potential of EDP-305 to reduce liver

stiffness, a surrogate for fibrosis.
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Cohort N

Baseline
Liver
Stiffness
(kPa) (Mean
± SD)

Month 6
Liver
Stiffness
(kPa) (Mean
± SD)

Mean
Absolute
Change
(kPa)

P-value

Placebo 45 4.1 ± 0.8 4.2 ± 0.9 +0.1 >0.05

EDP-305

(Low Dose)
45 4.2 ± 0.9 3.7 ± 0.7 -0.5 <0.05

EDP-305

(High Dose)
45 4.3 ± 0.8 3.4 ± 0.6 -0.9 <0.01

Protocol: MRE for Liver Stiffness Assessment
1. Subject Preparation:

Subjects should fast for at least 4 hours to avoid confounding increases in liver stiffness due

to food intake.

Screen for MRI contraindications.

2. MRE System Setup:

An active driver system (generates vibrations) is connected to a passive driver (a small,

drum-like pad).

Place the passive driver on the subject's right upper quadrant, over the liver. Secure with an

elastic band to ensure good contact.

3. Image Acquisition:

Scanner: 1.5T or 3.0T MRI system.

Sequence: Use a 2D gradient-echo MRE sequence synchronized with the mechanical

waves.

Procedure:
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Acquire axial images of the liver.
The sequence captures the propagation of shear waves through the liver tissue during a
series of breath-holds.[17]
Typically, four axial slices are acquired to ensure adequate sampling of the liver
parenchyma.

4. Data Processing and Analysis:

The raw phase-contrast images are processed by specialized inversion software to generate

quantitative maps of tissue stiffness, called elastograms.

The software calculates stiffness in kilopascals (kPa).

Draw a large ROI on the elastogram, encompassing as much of the liver parenchyma as

possible while avoiding vessels, the liver edge, and areas of poor wave propagation.

The mean stiffness value from this ROI is recorded as the liver stiffness measurement.

Application 3: Assessing Anti-Inflammatory Activity
Technique:18F-FDG Positron Emission Tomography (PET)

PET imaging with the tracer 18F-fluorodeoxyglucose (18F-FDG) can be used to assess

inflammation.[18] Inflammatory cells exhibit high metabolic activity and increased glucose

uptake, which can be visualized and quantified with FDG-PET.[19] Dynamic PET scanning

allows for kinetic modeling to determine the rate of glucose transport (K1), which has been

shown to correlate with the histologic grades of liver inflammation in NASH.[20][21]

Illustrative Data: Change in Liver Inflammation Marker
(K1)
This table shows hypothetical data on how EDP-305 might alter the FDG transport rate,

indicating a reduction in inflammation.
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Cohort N

Baseline K1
Rate
(mL/min/10
0g) (Mean ±
SD)

Week 12 K1
Rate
(mL/min/10
0g) (Mean ±
SD)

Mean
Absolute
Change

P-value

Placebo 30 12.5 ± 2.1 12.3 ± 2.3 -0.2 >0.05

EDP-305

(Low Dose)
30 12.8 ± 2.3 10.9 ± 1.9 -1.9 <0.05

EDP-305

(High Dose)
30 12.6 ± 2.2 9.5 ± 1.8 -3.1 <0.01

Protocol: Dynamic 18F-FDG PET/CT for Liver
Inflammation
1. Subject Preparation:

Subjects must fast for at least 6 hours to ensure low plasma insulin and glucose levels.

Check blood glucose levels prior to tracer injection; levels should ideally be below 200

mg/dL.

Provide adequate hydration.

2. Image Acquisition:

Scanner: A clinical PET/CT scanner.

Tracer: Administer a weight-based dose of 18F-FDG intravenously.

Dynamic Scan: Begin PET acquisition immediately upon tracer injection. Acquire dynamic

data over the liver for 30-60 minutes.

CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.

[21]
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3. Data Processing and Analysis:

Reconstruct the dynamic PET images.

Draw ROIs over the liver parenchyma and a large artery (e.g., descending aorta) to derive

the tissue time-activity curve (TAC) and the image-derived input function, respectively.

Apply a dual-input kinetic model (accounting for both hepatic artery and portal vein blood

supply) to the data to calculate the FDG blood-to-tissue transport rate (K1).[21]

A decrease in the K1 value post-treatment would suggest a reduction in hepatic

inflammation.

Overall Experimental Workflow
The following diagram illustrates a typical longitudinal workflow for assessing the efficacy of a

therapeutic agent like EDP-305 using a multi-modal imaging approach.
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Caption: High-level workflow for an in vivo imaging study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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